2,5-dioxopyrrolidin-1-yl 4-bromobutanoate chemical structure properties
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate chemical structure properties
An In-depth Technical Guide to the Heterobifunctional Crosslinker: 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate
Abstract
This technical guide provides a comprehensive overview of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate, a heterobifunctional crosslinking agent widely utilized in bioconjugation and drug development. The molecule features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal bromoalkane for subsequent reaction with nucleophiles such as thiols. This dual functionality permits the controlled, stepwise conjugation of biomolecules. This document details the compound's physicochemical properties, synthesis, reaction mechanisms, and provides field-proven protocols for its application. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical tool for creating stable, well-defined bioconjugates.
Core Chemical Identity and Physicochemical Properties
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate, also known as 4-Bromobutanoic Acid N-Succinimidyl Ester, is a valuable reagent in organic and medicinal chemistry.[1][2] Its utility stems from its bifunctional nature, possessing both a highly reactive NHS ester and a versatile alkyl bromide.[2]
The core structure consists of a hydrophilic N-hydroxysuccinimide (NHS) ester group and a four-carbon alkyl chain terminating in a bromine atom.[1][3] This structure allows for precise, controlled chemical ligations.
| Property | Value | Source(s) |
| CAS Number | 42014-52-8 | [3][4] |
| Molecular Formula | C₈H₁₀BrNO₄ | [4] |
| Molecular Weight | 264.07 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [1] |
| Purity | >95.0% | [1] |
| Storage Temperature | 2-8°C or Inert atmosphere, store in freezer, under -20°C | [3][4] |
| Synonyms | 4-Bromobutanoic Acid N-Succinimidyl Ester, SBB | [1] |
Synthesis Pathway
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate is typically achieved through the activation of 4-bromobutanoic acid with N-hydroxysuccinimide. This is a standard esterification reaction facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Exemplary Synthesis Protocol
This protocol describes a general method for synthesizing NHS esters.
-
Dissolution: Dissolve 4-bromobutanoic acid and N-hydroxysuccinimide in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Coupling Agent Addition: Add the carbodiimide coupling agent (e.g., DCC or EDC) portion-wise to the cooled solution while stirring. A molar ratio of approximately 1.1:1 of carbodiimide to carboxylic acid is common.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours.[5] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. This byproduct is largely insoluble in the reaction solvent and can be removed by filtration.[5]
-
If water-soluble EDC is used, the urea byproduct is removed during a subsequent aqueous wash.
-
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the final 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate.
Core Reactivity and Mechanism of Action
The power of this reagent lies in its two chemically distinct reactive handles, which can be addressed orthogonally.
NHS Ester Reactivity with Primary Amines
The NHS ester is highly susceptible to nucleophilic attack by primary aliphatic amines, such as those on the N-terminus of proteins or the ε-amino group of lysine residues.[6][7] This reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) where the amine is deprotonated and thus more nucleophilic.[6][8] The reaction results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.[6][7]
Bromoalkane Reactivity with Nucleophiles
The terminal bromine atom serves as an electrophilic site, readily undergoing nucleophilic substitution reactions (typically Sₙ2). The bromine is a good leaving group, allowing for the covalent modification of various nucleophiles.[2] Thiol groups, such as those on cysteine residues, are particularly effective nucleophiles for this reaction, forming a stable thioether bond.
Applications in Bioconjugation
The heterobifunctional nature of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate makes it an ideal tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or for linking two different proteins.[9][10] The different reactivity of the NHS ester and the bromoalkane allows for either a one-step or a more controlled two-step conjugation strategy.
The 4-carbon (butanoate) spacer arm provides adequate distance to minimize steric hindrance between the conjugated molecules, helping to preserve their biological activity.
Detailed Experimental Protocols
Critical Consideration: The NHS-ester moiety readily hydrolyzes in aqueous environments, especially at higher pH.[11] Therefore, stock solutions of the reagent should be prepared immediately before use in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][11]
Protocol 1: Two-Step Sequential Protein-Protein Conjugation
This protocol describes the conjugation of Protein A (containing accessible lysines) to Protein B (containing an accessible cysteine).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[11]
-
Protein B with a free thiol group.
-
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate.
-
Anhydrous DMSO or DMF.[8]
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Purification columns (e.g., desalting and size-exclusion chromatography columns).[8]
Methodology:
Step 1: Modification of Protein A with the Crosslinker
-
Protein Preparation: Adjust the concentration of Protein A to 1-10 mg/mL in the Reaction Buffer.[8]
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate in anhydrous DMSO.[]
-
Reaction Incubation: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution.[6] Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Purification of Intermediate: Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer. The resulting bromo-activated Protein A intermediate is now ready for the next step.
Step 2: Conjugation to Protein B
-
Second Reaction: Immediately combine the purified, bromo-activated Protein A with Protein B (containing a free thiol) in Reaction Buffer. The molar ratio will depend on the desired final product.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography to separate the desired conjugate from unreacted Protein A and Protein B.
Characterization of Conjugates
The success of the conjugation must be validated.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of a new, higher molecular weight species corresponding to the conjugate.[]
-
Mass Spectrometry (MS): Provides a precise mass of the final product, confirming the covalent linkage of the two molecules.[]
-
UV-Vis Spectrophotometry: Can be used to determine the concentration of the protein components and, if one of the molecules has a unique chromophore, to help quantify the degree of labeling.[6]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Handling: Use only under a chemical fume hood. Do not breathe dust or vapors. Avoid contact with skin, eyes, or clothing.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Recommended storage is between 2-8°C or at -20°C for long-term stability.[3][4]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and alkaline conditions which can promote hydrolysis.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
PMC. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters and 3-(2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2017, March 6). Diastereoselective synthesis of novel 2,5-dioxopyrrolidine derivatives via biocatalytic domino reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,5-dioxopyrrolidin-1-yl.... Retrieved from [Link]
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Abbexa. (n.d.). Bioconjugation application notes. Retrieved from [Link]
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JBINO. (2008, July 15). bio conjugation in the pharmaceuticals occurrence, behaviour and applications. Retrieved from [Link]
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PubChem. (n.d.). N-Succinimidyl 4-(2-pyridyldithio)butanoate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-bromobutanoate. Retrieved from [Link]
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Ukrainian Chemical Journal. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
-
PubChem. (n.d.). Sodium 4-bromobutanoate. Retrieved from [Link]
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